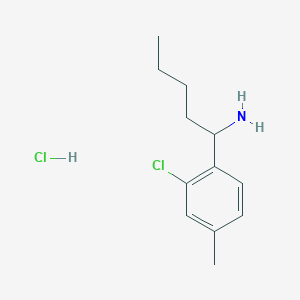
1-(2-Chloro-4-methylphenyl)pentan-1-amine hydrochloride
説明
1-(2-Chloro-4-methylphenyl)pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
1-(2-Chloro-4-methylphenyl)pentan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure features a chloro and methyl group attached to a phenyl ring, which is linked to a pentan-1-amine moiety. This compound is part of a broader class of amines that are often investigated for their interactions with neurotransmitter systems and other biological targets.
The biological activity of this compound likely involves interactions with various receptors or enzymes in the body, particularly those associated with neurotransmitter systems. The primary mechanisms of action may include:
- Binding to Receptors : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways related to mood, cognition, and behavior.
- Enzymatic Interactions : It may affect enzymes involved in neurotransmitter synthesis or degradation, altering levels of key neurotransmitters such as dopamine and serotonin.
- Biochemical Pathways : The compound could influence several biochemical pathways, particularly those related to neuronal signaling and inflammation.
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic aspects include:
- Absorption : The compound is expected to be well absorbed in the gastrointestinal tract due to its amine structure.
- Distribution : Its distribution in biological tissues may be influenced by its lipophilicity and molecular weight.
- Metabolism : The metabolic pathways likely involve phase I and phase II reactions, which may include oxidation and conjugation reactions.
- Excretion : Renal excretion is anticipated as a primary route for elimination.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, demonstrating its potential as a therapeutic agent in infectious diseases.
-
In Vitro Neurotransmitter Release :
- Research investigating the effects on neurotransmitter release showed that the compound could enhance dopamine release in neuronal cultures. This effect was concentration-dependent and suggests potential applications in treating disorders related to dopamine dysregulation.
-
Inflammation Model :
- In an animal model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers in serum. This supports its role as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| Anti-inflammatory | Reduced cytokine production | |
| Neurotransmitter Release | Enhanced dopamine release |
Table 2: Pharmacokinetic Parameters
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-3-4-5-12(14)10-7-6-9(2)8-11(10)13;/h6-8,12H,3-5,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYLSPWJZWNMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1)C)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















